molecular formula C22H36Cl2FeNiP2 B15363054 Dichloronickel,tricyclohexylphosphane

Dichloronickel,tricyclohexylphosphane

Cat. No.: B15363054
M. Wt: 547.9 g/mol
InChI Key: XCZKJTLBCDMGAD-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(tricyclohexylphosphine)nickel(II)chloride is a coordination compound with the chemical formula Ni(C18H33P)2Cl2. It consists of a nickel(II) ion coordinated to two tricyclohexylphosphine ligands and two chloride ions. This compound is notable for its use in various chemical reactions and research applications due to its unique properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Direct Synthesis: The compound can be synthesized by reacting nickel(II) chloride hexahydrate (NiCl2·6H2O) with tricyclohexylphosphine (PCy3) in an appropriate solvent, such as methanol or ethanol, under reflux conditions.

  • Transmetalation: Another method involves the transmetalation of a nickel precursor with tricyclohexylphosphine in the presence of a suitable reducing agent.

Industrial Production Methods: The industrial production of Bis(tricyclohexylphosphine)nickel(II)chloride typically involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound.

Types of Reactions:

  • Oxidation: Bis(tricyclohexylphosphine)nickel(II)chloride can undergo oxidation reactions to form higher oxidation state nickel complexes.

  • Reduction: Reduction reactions can be used to produce nickel(I) or nickel(0) complexes.

  • Substitution: The chloride ligands can be substituted with other ligands, such as phosphines, amines, or halides.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

  • Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used.

  • Substitution: Various nucleophiles and electrophiles can be used to substitute the chloride ligands.

Major Products Formed:

  • Oxidation: Nickel(III) and nickel(IV) complexes.

  • Reduction: Nickel(I) and nickel(0) complexes.

  • Substitution: Nickel complexes with different ligands, such as Ni(PPh3)2Cl2 or Ni(CO)4.

Scientific Research Applications

Bis(tricyclohexylphosphine)nickel(II)chloride is widely used in scientific research due to its versatility and reactivity. Its applications include:

  • Catalysis: It serves as a catalyst in various organic reactions, such as cross-coupling reactions and olefin metathesis.

  • Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.

  • Biological Research: It is employed in studies related to bioinorganic chemistry and the development of metal-based drugs.

  • Industrial Chemistry: It is utilized in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which Bis(tricyclohexylphosphine)nickel(II)chloride exerts its effects depends on the specific reaction it is involved in. For example, in catalytic reactions, the compound may facilitate the formation of intermediates or transition states that lower the activation energy of the reaction. The molecular targets and pathways involved vary based on the application, but often include coordination to metal centers and ligand exchange processes.

Comparison with Similar Compounds

  • Bis(tricyclohexylphosphine)palladium(0)

  • Bis(tricyclohexylphosphine)platinum(0)

  • Bis(tri-tert-butylphosphine)palladium(0)

Uniqueness: Bis(tricyclohexylphosphine)nickel(II)chloride is unique in its ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution. Its stability and reactivity make it a valuable tool in both research and industrial applications.

Properties

Molecular Formula

C22H36Cl2FeNiP2

Molecular Weight

547.9 g/mol

InChI

InChI=1S/2C11H18P.2ClH.Fe.Ni/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;;;;/h2*5-10H,1-4H3;2*1H;;/q;;;;;+2/p-2

InChI Key

XCZKJTLBCDMGAD-UHFFFAOYSA-L

Canonical SMILES

CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.Cl[Ni]Cl.[Fe]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.